molecular formula C23H21ClN2O2 B14151470 4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide CAS No. 89174-83-4

4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide

Cat. No.: B14151470
CAS No.: 89174-83-4
M. Wt: 392.9 g/mol
InChI Key: CTVFVSDFPYUCGI-UHFFFAOYSA-N
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Description

4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Acylation: Acylation of the amine group with a suitable acyl chloride to form the benzamide core.

    Chlorination: Introduction of the chloro group through chlorination reactions.

    Carbamoylation: Introduction of the dibenzylcarbamoyl group through carbamoylation reactions using dibenzylcarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chloro group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The chloro group and the dibenzylcarbamoyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N,N-dimethylaniline: A related compound with similar structural features but different functional groups.

    4-Chloro-N-(4-methoxybenzyl)benzamide: Another benzamide derivative with a methoxy group instead of the dibenzylcarbamoyl group.

Uniqueness

4-Chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide is unique due to the presence of the dibenzylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89174-83-4

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

4-chloro-N-(dibenzylcarbamoyl)-N-methylbenzamide

InChI

InChI=1S/C23H21ClN2O2/c1-25(22(27)20-12-14-21(24)15-13-20)23(28)26(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

CTVFVSDFPYUCGI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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